molecular formula C20H22N2O3 B1226815 4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile

4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile

Cat. No.: B1226815
M. Wt: 338.4 g/mol
InChI Key: WQKZIQOVSHBBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile is a member of biphenyls and a nitrile.

Scientific Research Applications

Synthesis and Structural Studies

  • 4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile has been utilized in the synthesis of various compounds. For instance, it was employed in the synthesis of Gefitinib, a cancer treatment drug (Jin et al., 2005).
  • This compound has also been involved in the synthesis of novel sterically hindered cyclohexadienes, showcasing its utility in the creation of complex chemical structures (Komissarov et al., 1991).

Development of Medicinal Compounds

  • The chemical has been used in the development of water-soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) prodrugs, indicating its role in enhancing drug solubility and efficacy (Rolando et al., 2013).
  • It also played a role in synthesizing the HIV-1 protease inhibitor L-689,502, showcasing its application in antiviral drug development (Balani et al., 1995).

Material Science and Engineering Applications

  • In material science, it's been used in the preparation of phthalocyanine compounds, which are crucial in developing materials with special electronic and optical properties (Kamiloğlu et al., 2018).
  • The compound is also utilized in creating hydroxy-containing phthalonitrile resins, important in advanced composite materials due to their exceptional thermal stability (Wang et al., 2015).

Other Applications

  • It has been a key ingredient in synthesizing various heterocyclic compounds, which are significant in multiple chemical and pharmaceutical applications (Sawada et al., 1978).
  • Its derivatives have also been explored for antimyocardial ischemic agents, demonstrating its potential in cardiovascular therapeutics (Yc & Ym, 1990).

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]benzonitrile

InChI

InChI=1S/C20H22N2O3/c21-13-16-1-3-17(4-2-16)18-5-7-20(8-6-18)25-15-19(23)14-22-9-11-24-12-10-22/h1-8,19,23H,9-12,14-15H2

InChI Key

WQKZIQOVSHBBLN-UHFFFAOYSA-N

SMILES

C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)O

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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